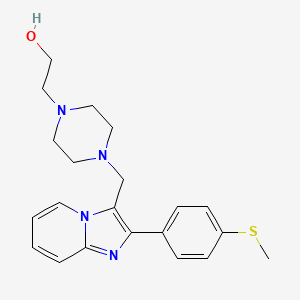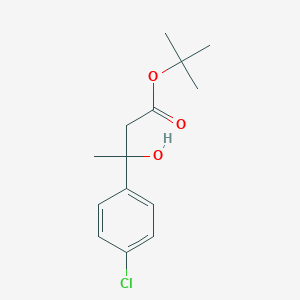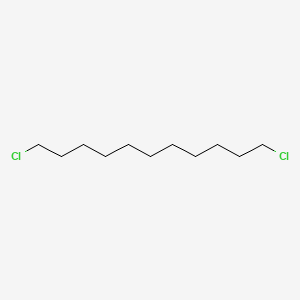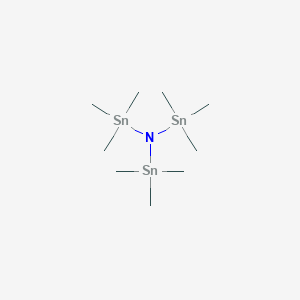![molecular formula C17H23NO6 B14744102 Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate CAS No. 5345-28-8](/img/structure/B14744102.png)
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are typically derived from carboxylic acids and alcohols. This compound is characterized by the presence of a nitrophenyl group, which is a benzene ring substituted with a nitro group (NO2), and a propanedioate group, which is a diester of malonic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate can be achieved through a multi-step process involving the alkylation of diethyl malonate with an appropriate alkyl halide. The general steps are as follows:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as ethyl bromide, in an S_N2 reaction to form the alkylated product.
Nitration: The alkylated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Amide or ether derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity due to the presence of the nitrophenyl group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or antimicrobial properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The ester groups can be hydrolyzed to release carboxylic acids, which can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used as a precursor in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, similar in structure but with methyl groups instead of ethyl groups.
Ethyl acetoacetate: An ester with a similar structure but with a keto group instead of a nitrophenyl group.
Uniqueness
Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
5345-28-8 |
|---|---|
Molecular Formula |
C17H23NO6 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
diethyl 2-ethyl-2-[2-(2-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H23NO6/c1-4-17(15(19)23-5-2,16(20)24-6-3)12-11-13-9-7-8-10-14(13)18(21)22/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
OGGDIGKWJMPBAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC1=CC=CC=C1[N+](=O)[O-])(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


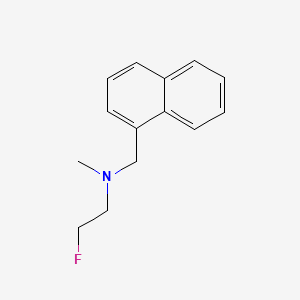
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
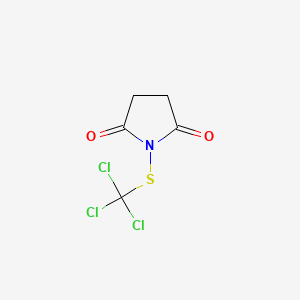
![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)

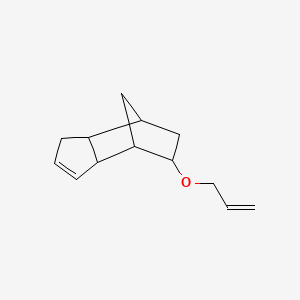
![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)

![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
